![molecular formula C27H48N10O10 B1204410 [5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate CAS No. 52599-88-9](/img/structure/B1204410.png)
[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate
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Overview
Description
[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate is a natural product found in Streptomyces nojiriensis and Streptomyces with data available.
Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Novel Heterocyclic Compounds : Kumar and Mashelker (2007) described the synthesis of various heterocyclic compounds, including oxadiazoles, which show potential as hypertensive agents. This research highlights the versatility of complex organic compounds in drug development (Kumar & Mashelker, 2007).
Potential Anticancer Agents : Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and thiazines, demonstrating their effects on the proliferation and survival of cancer cells. This suggests the role of complex organic molecules in cancer treatment (Temple et al., 1983).
Applications in Mitotic Inhibition : The study by Temple et al. (1991) on alterations in ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates shows significant effects on cytotoxicity and inhibition of mitosis in cancer cells, pointing to potential therapeutic applications (Temple et al., 1991).
Chemical and Biological Properties
Dimroth Rearrangement Studies : Subbotina et al. (2005) conducted synthetic and theoretical studies on the Dimroth rearrangement of aminopyranones to hydroxypyridinones, providing insights into the chemical behavior of similar complex compounds (Subbotina et al., 2005).
Exploring Metabotropic Excitatory Amino Acid Agonists : Bräuner‐Osborne et al. (1996) synthesized and tested various isoxazolol amino acids, revealing specific and potent agonists for excitatory amino acid receptors. This research contributes to the understanding of amino acid derivatives in neurotransmission (Bräuner‐Osborne et al., 1996).
Synthesis of Pyrido-Thieno-Pyrimidines : Bakhite et al. (2005) synthesized novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, highlighting the synthetic pathways and potential applications of such compounds in pharmaceuticals (Bakhite et al., 2005).
properties
CAS RN |
52599-88-9 |
---|---|
Molecular Formula |
C27H48N10O10 |
Molecular Weight |
672.7 g/mol |
IUPAC Name |
[5-[[6-[(6-acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate |
InChI |
InChI=1S/C27H48N10O10/c1-12(39)31-6-2-4-13(28)8-17(41)32-7-3-5-14(29)9-18(42)34-21-22(43)23(47-26(30)45)16(11-38)46-25(21)37-27-35-19-15(40)10-33-24(44)20(19)36-27/h13-16,19-23,25,38,40,43H,2-11,28-29H2,1H3,(H2,30,45)(H,31,39)(H,32,41)(H,33,44)(H,34,42)(H2,35,36,37) |
InChI Key |
JDQFOZPWCISXRD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC(CC(=O)NCCCC(CC(=O)NC1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O)N)N |
Canonical SMILES |
CC(=O)NCCCC(CC(=O)NCCCC(CC(=O)NC1C(C(C(OC1NC2=NC3C(N2)C(CNC3=O)O)CO)OC(=O)N)O)N)N |
synonyms |
An 201 I AN-201 I N-beta-acetylstreptothricin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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